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molecular formula C16H13FO3 B8315149 4-(4'-Fluoro-4-biphenylyl)-4-oxo-butyric acid

4-(4'-Fluoro-4-biphenylyl)-4-oxo-butyric acid

Cat. No. B8315149
M. Wt: 272.27 g/mol
InChI Key: IYWPCNIEUKBHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06307089B2

Procedure details

A suspension of 4-(4′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester (6.08 g, 0.0212 mol) in 6 M hydrochloric acid was refluxed for 22 hours and cooled to room temperature. The solids were filtered and washed with 0.1 M hydrochloric acid. The filter cake was dried under house vacuum (air bleed) to give 5.72 g of 4-(4′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid as a peach colored solid; mp 173.5-175.5° C.
Name
4-(4′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester
Quantity
6.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:21])[CH2:15][CH2:16][C:17]([O:19]C)=[O:18])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1>Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:21])[CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
4-(4′-fluoro-biphenyl-4-yl)-4-oxo-butyric acid, methyl ester
Quantity
6.08 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with 0.1 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under house vacuum (air bleed)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.72 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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